molecular formula C14H21N3O2 B1471248 Tert-butyl (4-(pyridin-2-yl)pyrrolidin-3-yl)carbamate CAS No. 2098051-73-9

Tert-butyl (4-(pyridin-2-yl)pyrrolidin-3-yl)carbamate

Cat. No. B1471248
M. Wt: 263.34 g/mol
InChI Key: UNHACPPIAQIHPA-UHFFFAOYSA-N
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Description

“Tert-butyl (4-(pyridin-2-yl)pyrrolidin-3-yl)carbamate” is a chemical compound with the molecular formula C14H21N3O2 and a molecular weight of 263.34 g/mol . It is used in the field of chemistry for various purposes .


Molecular Structure Analysis

The molecular structure of “Tert-butyl (4-(pyridin-2-yl)pyrrolidin-3-yl)carbamate” is defined by its molecular formula, C14H21N3O2 . Unfortunately, specific details about its 3D structure or other structural properties were not found in the search results.

Scientific Research Applications

Photocatalytic Applications

  • Photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate leads to the assembly of 3-aminochromones under mild conditions. This method is significant for constructing a range of amino pyrimidines, broadening the applications of photocatalyzed protocols (Wang et al., 2022).

Synthesis and Chemical Transformation

  • Tert-butyl (2-chloropyridin-3-yl)carbamate is used in the palladium-catalyzed amination and intramolecular amidation, enabling the synthesis of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones from commercially available materials (Scott, 2006).
  • In another study, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, members of an isostructural family of compounds, are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).

Material Science

  • The aromatic diamine monomer containing a pyridine heterocyclic group and a tert-butyl substituent was used to synthesize a series of poly(pyridine–imide)s. These polyimides, due to the presence of rigid triphenylpyridine units and bulky substituents, exhibited good thermal stability and fluorescent properties (Lu et al., 2014).

Energy and Environmental Applications

  • Pyridine derivatives, including those with tert-butyl groups, have been studied as efficient additives in bromide/tribromide electrolyte for dye-sensitized solar cells. These additives, like propyl isonicotinate and isopropyl isonicotinate, have shown to improve the energy conversion efficiency of these cells (Bagheri et al., 2015).

Catalysis

  • In catalysis, the unhindered N-pyrid-2-yl imidazolidene NHC ligand has been chelated to a Cp*Ir fragment. Modifications like the introduction of tert-butyl groups at strategic positions on the pyridyl substituent have been explored to understand their effects on structure and catalysis (Specht et al., 2013).

properties

IUPAC Name

tert-butyl N-(4-pyridin-2-ylpyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-12-9-15-8-10(12)11-6-4-5-7-16-11/h4-7,10,12,15H,8-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHACPPIAQIHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (4-(pyridin-2-yl)pyrrolidin-3-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl (4-(pyridin-2-yl)pyrrolidin-3-yl)carbamate

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